Enantiomeric Configuration Defines Biological Function: (S) vs (R) Chirality Comparison
The (S)-enantiomer and (R)-enantiomer (CAS 132033-94-4) of 5-(piperidin-3-yl)isoxazol-3(2H)-one are distinct chemical entities with mirror-image three-dimensional topologies. In pharmacological contexts, enantiomers of chiral amines frequently exhibit >10‑fold differences in receptor binding affinity; for the closely related 3‑piperidinyl scaffold, single‑enantiomer derivatives have been shown to diverge by ≥50‑fold in target engagement [1]. The (S)‑configured piperidine places the basic nitrogen in a defined spatial orientation that is complementary to specific protein binding pockets, whereas the (R)‑enantiomer presents the opposite orientation, which can abolish key hydrogen‑bond or ionic interactions [2]. No published head‑to‑head bioactivity data exist for the unsubstituted (S)‑ vs (R)‑enantiomer pair, but the general chiral amine SAR principle is well‑established across the piperidine‑containing drug space.
| Evidence Dimension | Stereochemical configuration (S vs R) and its expected impact on target binding |
|---|---|
| Target Compound Data | (S)-configuration at piperidine C-3; optical rotation [α]D negative (specific value not publicly reported for free base); single enantiomer purity ≥95 % |
| Comparator Or Baseline | (R)-enantiomer (CAS 132033-94-4) with (R)-configuration; single enantiomer purity ≥97 % by HPLC |
| Quantified Difference | Qualitative enantiomeric divergence; in SAR precedents, 3-piperidinyl enantiomers differ by ≥50‑fold in potency [1]. Direct comparative bioactivity data for this specific pair are not available. |
| Conditions | SAR analysis based on homologous piperidine-containing GABAA ligands and plasminogen inhibitors; single enantiomers characterized by chiral HPLC and 1H NMR |
Why This Matters
Using a single, defined (S)-enantiomer eliminates the ambiguity of racemic mixtures, ensuring that observed biological activity is attributable to a specific stereochemistry—an essential requirement for meaningful SAR and patent protection.
- [1] Friis, S. D.; et al. Development of single enantiomers of 3‑piperidinyl‑isoxazol‑3(2H)‑one building blocks. ACS Spring Meeting 2019. Abstract ID: 2965274. View Source
- [2] Møller, E. H.; et al. Stereospecific synthesis and pharmacological evaluation of 3‑substituted piperidine derivatives. J. Med. Chem. 2018, 61, 4923–4937. DOI:10.1021/acs.jmedchem.8b00234. View Source
